1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one is a compound that features a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic structure containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one typically involves the reaction of azetidin-1-yl derivatives with 1,2,4-oxadiazole precursors. One common method involves the use of carbonyl diimidazoles (CDI) in toluene to facilitate the formation of the oxadiazole ring . The reaction conditions often include elevated temperatures and the presence of catalysts to ensure efficient conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using molecular oxygen or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Molecular oxygen, hydrogen peroxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the compound with fewer double bonds.
Scientific Research Applications
1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, anticancer, and antioxidant agent.
Biology: It is used in studies related to enzyme inhibition and as a probe for biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one involves its interaction with various molecular targets. For instance, in anticancer applications, it may inhibit enzymes such as thymidylate synthase and topoisomerase II, leading to the disruption of DNA synthesis and cell proliferation . The compound may also interact with signaling pathways, such as the NF-kB signaling pathway, to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar structures, such as 1,2,4-oxadiazole derivatives, share some biological activities and synthetic routes.
Azetidin-2-one Derivatives: These compounds also exhibit antimicrobial and anticancer properties and are synthesized using similar methods.
Uniqueness
1-[3-(1,2,4-Oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one is unique due to its combination of the 1,2,4-oxadiazole ring and the azetidin-1-yl group, which imparts distinct chemical and biological properties. This combination allows for a broader range of applications and interactions with biological targets compared to other similar compounds.
Properties
IUPAC Name |
1-[3-(1,2,4-oxadiazol-3-yl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c1-2-7(12)11-3-6(4-11)8-9-5-13-10-8/h2,5-6H,1,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBOUJHGDBCHDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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